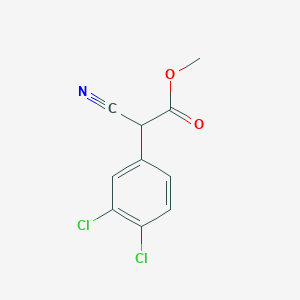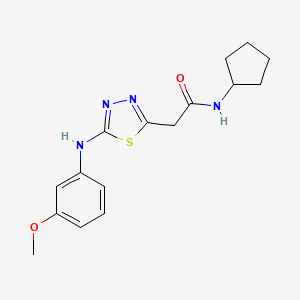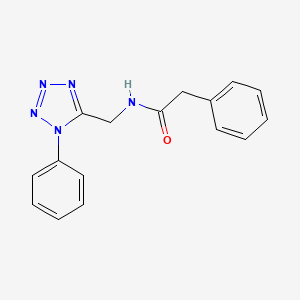![molecular formula C21H25NO11 B2355913 2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸 CAS No. 1094829-32-9](/img/structure/B2355913.png)
2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid”, also known as ‘ADAOC’, is an organic compound with functional groups. This compound is related to other compounds that serve as substrates for galactosyl transferase , a pivotal element in the aetiology of multifarious pathologies, including cancer .
Synthesis Analysis
The synthesis of this compound and related compounds involves sophisticated chemical reagents in peptide synthesis . These reagents introduce considerable complexity in developing therapeutic peptides, which characteristically treat cancer and infectious diseases .Physical And Chemical Properties Analysis
The molecular weight of ADAOC is 467.427. Other physical and chemical properties are not available in the search results.科学研究应用
抗菌和抗菌特性
2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸衍生物的一个显着应用是在抗菌和抗菌剂的开发中。已发现这些化合物对一系列细菌表现出显着的活性,包括耐甲氧西林金黄色葡萄球菌 (MRSA) 等革兰氏阳性细菌 (Lin 等人,1995)、革兰氏阴性细菌和分枝杆菌 (Krátký, Vinšová, & Stolaříková, 2017)。这些化合物已显示出应对抗生素耐药性挑战的潜力。
抗球虫活性
与 2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸结构相关的化合物已对其抗球虫活性进行了研究。衍生物,特别是那些含有烷氧基、烷基硫和烷基氨基的衍生物,在此领域表现出有希望的活性 (Rogers 等人,1964)。
抗惊厥活性
这些化合物也因其作为抗惊厥剂的潜力而被探索。研究表明,某些衍生物对癫痫发作表现出显着的保护作用,其疗效可与标准抗惊厥药物媲美 (Kohn 等人,1993)。
发芽抑制特性
另一个应用是在农业领域,已发现这些衍生物可以抑制种子的发芽。这种特性在某些浓度下特别明显,并且与除草剂的开发相关 (Oh 等人,2002)。
抗氧化活性
一些 2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸衍生物已对其抗氧化活性进行了评估。这些研究表明在对抗氧化应激相关疾病方面具有显着的潜力 (Chkirate 等人,2019)。
抗肿瘤活性
此外,这些化合物已对其抗肿瘤特性进行了研究。一些研究表明,某些衍生物对各种癌细胞系表现出体外抗肿瘤作用 (云军,2011)。
新型化合物的合成
2-[3-乙酰氨基-4,5-二乙酰氧基-6-(乙酰氧基甲基)氧杂-2-基]氧基苯甲酸衍生物的结构在合成各种具有药用化学和药物开发潜力的新型化合物中至关重要 (El‐Faham 等人,2013)。
抗炎药
这些化合物也因其抗炎特性而受到研究,在体外和体内炎症模型中显示出前景 (Nikalje, Hirani, & Nawle, 2015)。
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its structure, it may be involved in pathways related to carbohydrate metabolism or protein modification . The downstream effects of these potential interactions are currently unknown and require further investigation.
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential targets and pathways, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may either facilitate or inhibit its interactions with its targets.
未来方向
The future directions for ADAOC and related compounds seem to be in the area of therapeutic peptide development . These compounds introduce complexity in developing therapeutic peptides, which are used to treat diseases like cancer and infectious diseases . This suggests that ADAOC and related compounds could pave the way for diverse research opportunities in glycosylation disorders and hold promise in discovering new leads for disease intervention .
属性
IUPAC Name |
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHNVIHLNZLULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)


![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)


![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)